2-Methoxy-6-(prop-1-en-2-yl)aniline
Description
2-Methoxy-6-(prop-1-en-2-yl)aniline is an aromatic amine derivative featuring a methoxy group at the 2-position and a prop-1-en-2-yl (isopropenyl) substituent at the 6-position of the benzene ring.
Properties
CAS No. |
194782-60-0 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-methoxy-6-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C10H13NO/c1-7(2)8-5-4-6-9(12-3)10(8)11/h4-6H,1,11H2,2-3H3 |
InChI Key |
CWRDFHRRFZSCEB-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=C(C(=CC=C1)OC)N |
Canonical SMILES |
CC(=C)C1=C(C(=CC=C1)OC)N |
Synonyms |
Benzenamine, 2-methoxy-6-(1-methylethenyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds are structurally related to 2-Methoxy-6-(prop-1-en-2-yl)aniline, differing in substituents or functional groups:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-Methyl-6-(prop-1-en-2-yl)aniline | 107859-36-9 | C₁₀H₁₃N | 147.22 | Methyl (2), isopropenyl (6) |
| 2-(2-Methylprop-2-enyloxy)aniline | 55000-14-1 | C₁₀H₁₃NO | 163.22 | Allyloxy (2) |
| (S)-2-Ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline | N/A | C₁₃H₂₁NO | 207.31 | Ethyl (2), methyl (6), methoxypropan-2-yl |
| 2-Methoxy-6-(3-methylmorpholine-4-carbonyl)aniline | 1493505-37-5 | C₁₃H₁₈N₂O₃ | 250.30 | Methoxy (2), morpholine-carbonyl (6) |
Key Observations:
Substituent Effects on Reactivity :
- The methoxy group in this compound is electron-withdrawing, reducing the electron density of the aromatic ring compared to the electron-donating methyl group in 2-Methyl-6-(prop-1-en-2-yl)aniline . This difference may influence electrophilic substitution patterns or amine basicity.
- The allyloxy group in 2-(2-methylprop-2-enyloxy)aniline introduces an ether linkage, which could enhance solubility in polar solvents compared to directly attached alkyl groups .
Synthetic Complexity :
- (S)-2-Ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline is synthesized via enantioselective methods using (R)-epichlorohydrin, achieving >99% enantiomeric excess (ee) . This contrasts with simpler alkylation or oxidation routes implied for other analogs.
Applications :
- The (S)-enantiomer of 2-Ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline is a precursor to S-Metolachlor, a herbicide, highlighting the importance of stereochemistry in agrochemicals .
- Morpholine-containing analogs (e.g., 2-Methoxy-6-(3-methylmorpholine-4-carbonyl)aniline) are often used in pharmaceuticals or life sciences due to their heterocyclic moieties .
Spectroscopic and Physical Properties
- Spectral Data : The (S)-enantiomer in shows distinct NMR signals for ethyl, methyl, and methoxypropan-2-yl groups, which are critical for confirming stereochemistry .
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